molecular formula C10H10O4 B582504 Methyl 2-(4-formyl-3-hydroxyphenyl)acetate CAS No. 1257397-40-2

Methyl 2-(4-formyl-3-hydroxyphenyl)acetate

Cat. No.: B582504
CAS No.: 1257397-40-2
M. Wt: 194.186
InChI Key: SVYFCXXBORRNPX-UHFFFAOYSA-N
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Description

Methyl 2-(4-formyl-3-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H10O4 It is a derivative of phenylacetic acid and contains both a formyl group and a hydroxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate typically involves the esterification of 2-(4-formyl-3-hydroxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-formyl-3-hydroxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: 2-(4-carboxy-3-hydroxyphenyl)acetic acid.

    Reduction: Methyl 2-(4-hydroxymethyl-3-hydroxyphenyl)acetate.

    Substitution: Methyl 2-(4-alkoxy-3-hydroxyphenyl)acetate or Methyl 2-(4-acetoxy-3-hydroxyphenyl)acetate.

Scientific Research Applications

Methyl 2-(4-formyl-3-hydroxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.

    Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate involves its interaction with various molecular targets. The formyl group can undergo nucleophilic addition reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and its potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-hydroxyphenyl)acetate
  • Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate
  • Methyl 2-(3-amino-4-hydroxyphenyl)acetate
  • Methyl 2-(4-hydroxy-3-methylphenyl)acetate

Uniqueness

Methyl 2-(4-formyl-3-hydroxyphenyl)acetate is unique due to the presence of both a formyl group and a hydroxy group on the aromatic ring

Properties

IUPAC Name

methyl 2-(4-formyl-3-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)5-7-2-3-8(6-11)9(12)4-7/h2-4,6,12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYFCXXBORRNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743360
Record name Methyl (4-formyl-3-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257397-40-2
Record name Methyl (4-formyl-3-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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